N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide

Antitumor Lung cancer Benzothiazole

Research challenge: Inconsistent SAR arising from uncontrolled substitution in benzothiazole kinase inhibitor probes. This compound provides a structurally defined solution. - Defined dual-substitution: 6-acetamido + 4-tert-butylbenzamide pattern for systematic SAR exploration. - Reported differential activity: NCI-H358 (IC₅₀ 0.85 µM) vs. A549 (6.75 µM), enabling biomarker-stratified screening. - Scaffold-hopping utility: Based on core 2-aminobenzothiazole EGFR inhibitory activity, offering altered selectivity profiles for medicinal chemistry optimization.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 327038-63-1
Cat. No. B2653989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide
CAS327038-63-1
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C20H21N3O2S/c1-12(24)21-15-9-10-16-17(11-15)26-19(22-16)23-18(25)13-5-7-14(8-6-13)20(2,3)4/h5-11H,1-4H3,(H,21,24)(H,22,23,25)
InChIKeyQRIYZHMRKUYVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Research Classification


N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide (CAS 327038-63-1, molecular formula C₂₀H₂₁N₃O₂S, molecular weight 367.47 g/mol) is a synthetic benzothiazole amide derivative bearing a 6-acetamido substituent on the benzothiazole core and a 4-tert-butylbenzamide moiety at the 2-position [1]. The compound belongs to the broader class of 2-amidobenzothiazole derivatives, a scaffold widely explored in medicinal chemistry for kinase inhibition, antitumor, and antimicrobial applications [2]. Its dual-substitution pattern—combining an electron-donating acetamido group with a bulky hydrophobic tert-butylbenzamide—distinguishes it from simpler benzothiazole amides and may influence target binding selectivity and physicochemical properties relevant to drug discovery programs [3].

Why Generic Benzothiazole Amides Cannot Substitute


Within the benzothiazole amide chemical space, minor structural variations produce substantial shifts in kinase selectivity, antiproliferative potency, and ADME properties [1]. The 6-acetamido substitution pattern on the benzothiazole core influences hydrogen-bonding capacity and electronic distribution differently than the more common unsubstituted or 6-nitro analogs, potentially altering target engagement profiles [2]. Simultaneously, the 4-tert-butylbenzamide group introduces steric bulk and lipophilicity that cannot be replicated by methyl, methoxy, or halogen-substituted benzamide analogs, impacting solubility, permeability, and plasma protein binding in ways directly relevant to both in vitro assay interpretation and in vivo candidate progression [3]. Generic substitution with a structurally similar but functionally unevaluated benzothiazole amide risks invalidating structure-activity relationship (SAR) hypotheses and introducing uncontrolled variables into experimental workflows.

Quantitative Differentiation Against Closest Analogs


Antiproliferative Potency in Lung Adenocarcinoma Models

In vitro antiproliferative evaluation of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide against human lung cancer cell lines A549, HCC827, and NCI-H358 demonstrated IC₅₀ values of 6.75 ± 0.19 µM, 5.13 ± 0.97 µM, and 0.85 ± 0.05 µM, respectively, in 2D monolayer assays . The closely related analog N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide (CAS 200726-43-8), which lacks the 6-acetamido group, has not been reported with parallel quantitative antiproliferative data against these cell lines in peer-reviewed literature, representing a data gap that precludes direct potency comparison . The 6-acetamido substituent introduces an additional hydrogen bond acceptor/donor pair capable of modulating target binding, a feature absent in the unsubstituted comparator [1]. Note: This evidence is classified as Supporting Evidence because the primary source for the IC₅₀ values could not be independently verified in peer-reviewed journals; the data originates from a vendor-compiled summary and should be validated by the end user prior to procurement.

Antitumor Lung cancer Benzothiazole

EGFR Kinase Inhibition Potential by Class Inference

A structurally related 2-acetamidobenzothiazole derivative (Compound 4 in Gabra et al., 2015) demonstrated potent and selective EGFR kinase inhibition with an IC₅₀ of 0.239 µM in a 10-dose enzymatic assay, achieving 94.45% EGFR inhibition at 100 µM while suppressing all other tested kinases below 55% [1]. This compound bears the 2-acetamidobenzothiazole core substructure shared with N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide, differing primarily in the benzamide substituent identity [2]. By class-level inference, the conserved 2-acetamidobenzothiazole motif may confer EGFR kinase binding affinity, while the divergent 4-tert-butylbenzamide group may modulate selectivity, potency, and physicochemical properties relative to the reference compound [3]. Direct EGFR inhibition data for CAS 327038-63-1 has not been published in peer-reviewed literature.

EGFR kinase Kinase inhibition Benzothiazole

Physicochemical Property Comparison with Unsubstituted Analog

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide (MW 367.47, C₂₀H₂₁N₃O₂S) differs from its closest commercially available analog N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide (CAS 200726-43-8, MW 310.41, C₁₈H₁₈N₂OS) by the presence of the 6-acetamido group, which adds 57.06 g/mol to molecular weight, introduces one additional hydrogen bond donor and two additional hydrogen bond acceptors, and increases topological polar surface area [1]. In the context of benzothiazole ADME profiling, active benzothiazole derivatives have been characterized as having moderate to good solubility, good metabolic stability, low permeability, and high plasma protein binding [2]. The additional acetamido group in CAS 327038-63-1 is expected to further reduce membrane permeability while potentially improving aqueous solubility relative to the unsubstituted analog, though direct comparative ADME measurements have not been published [3].

Physicochemical properties Drug-likeness ADME

Benzothiazole vs. Benzimidazole Scaffold Potency

In a direct comparative study of benzothiazole and benzimidazole derivatives bearing amidino substituents, benzothiazole compounds demonstrated consistently superior antiproliferative activity compared to their benzimidazole analogs across A549, HCC827, and NCI-H358 cell lines in both 2D and 3D assay formats [1]. While CAS 327038-63-1 was not among the specific compounds tested, the study establishes a class-level precedent that the benzothiazole core confers greater antitumor potency than the isosteric benzimidazole core when matched with similar substitution patterns [2]. This finding is relevant for procurement decisions where a benzimidazole-based analog might be considered as an alternative scaffold: the benzothiazole core is likely to yield superior antiproliferative activity under comparable assay conditions [3].

Benzothiazole Benzimidazole 3D cell culture

Evidence-Backed Application Scenarios for Procurement


Kinase Inhibitor Lead Optimization and Scaffold Hopping

For medicinal chemistry teams pursuing EGFR or related kinase targets, N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide offers a scaffold-hopping opportunity based on the demonstrated EGFR inhibitory activity (IC₅₀ 0.239 µM) of the core 2-acetamidobenzothiazole motif reported by Gabra et al. [1]. The divergent 4-tert-butylbenzamide substituent may confer altered kinase selectivity, lipophilicity, or metabolic stability compared to the published reference compound, making this compound suitable for parallel SAR exploration. Procurement relevance: The compound can serve as a key intermediate or comparator in kinase inhibitor optimization campaigns where benzothiazole-based type I/II kinase inhibitors are being evaluated.

Phenotypic Screening in Lung Adenocarcinoma Models

The reported antiproliferative activity of CAS 327038-63-1 against A549 (IC₅₀ 6.75 µM), HCC827 (5.13 µM), and notably NCI-H358 (0.85 µM) lung cancer cell lines —though requiring independent verification—positions this compound as a candidate for oncology-focused phenotypic screening libraries. The differential sensitivity observed between cell lines (with NCI-H358 showing approximately 8-fold greater sensitivity than A549) provides a testable hypothesis for biomarker-stratified or genotype-dependent activity. The class-level advantage of benzothiazole over benzimidazole scaffolds in antiproliferative potency [2] further supports its inclusion in screening decks targeting non-small cell lung cancer.

ADME Property Benchmarking in Benzothiazole Series

The addition of the 6-acetamido group distinguishes CAS 327038-63-1 from simpler benzothiazole-2-amides (e.g., CAS 200726-43-8) by increasing calculated hydrogen bond donor/acceptor counts and topological polar surface area, which are expected to reduce passive membrane permeability [1]. For ADME screening programs, this compound can serve as a probe to benchmark how incremental polarity modifications affect solubility, permeability, and plasma protein binding within the benzothiazole amide series, building on the ADME characterization framework established by Racané et al. for related benzothiazole derivatives [2].

Scaffold Library Expansion for Academic Screening Centers

Academic and institutional screening centers maintaining diversity-oriented synthesis libraries can procure CAS 327038-63-1 to fill an underrepresented region of benzothiazole chemical space—specifically the intersection of 6-acetamido substitution with 4-tert-butylbenzamide capping. As demonstrated by the broader benzothiazole literature, this scaffold supports diverse biological activities including kinase inhibition, antimicrobial action, and DNA interaction , making it a versatile entry for multiple assay cascades. The compound's well-defined structure and commercial availability facilitate rapid follow-up chemistry for hit confirmation and preliminary SAR.

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